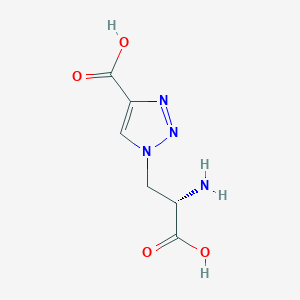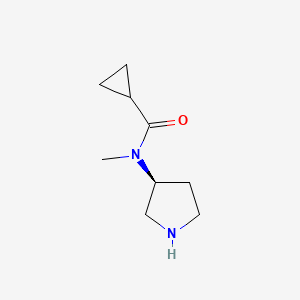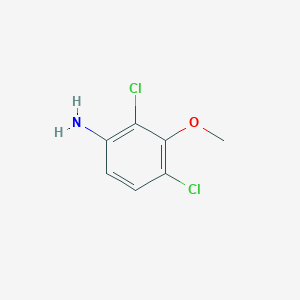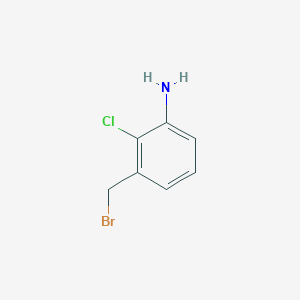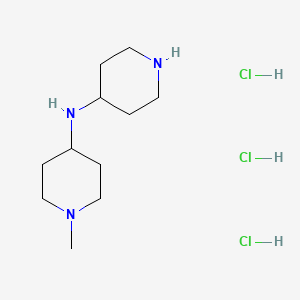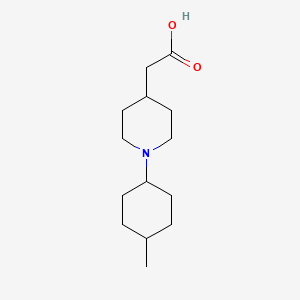
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid is a compound with the molecular formula C14H25NO2 and a molecular weight of 239.35 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are essential in drug design and development .
Preparation Methods
The synthesis of 2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid involves several steps. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid can be compared with other piperidine derivatives, such as:
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
2-(Piperidin-4-yl)acetamides: These compounds are studied for their potential therapeutic effects and are used in drug discovery.
2-(Piperidin-1-yl)acetic acid: This compound is used as a building block in organic synthesis and has various applications in the pharmaceutical industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H25NO2 |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-[1-(4-methylcyclohexyl)piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C14H25NO2/c1-11-2-4-13(5-3-11)15-8-6-12(7-9-15)10-14(16)17/h11-13H,2-10H2,1H3,(H,16,17) |
InChI Key |
NUWXYQKZVSIRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


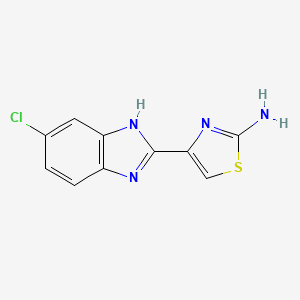
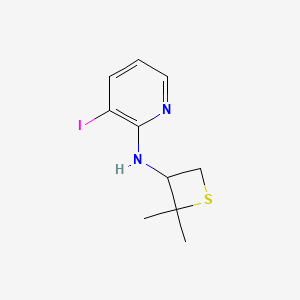
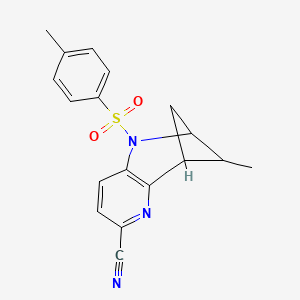
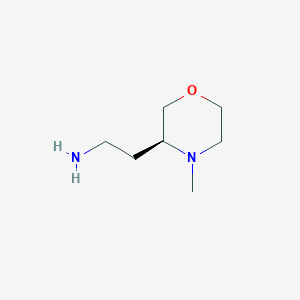
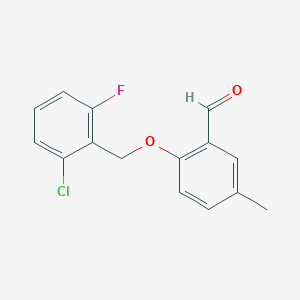
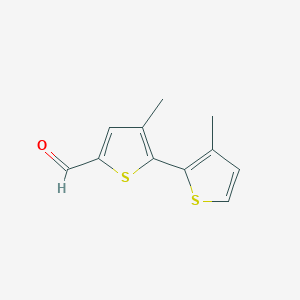
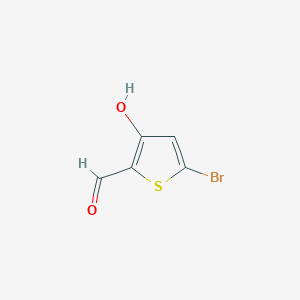
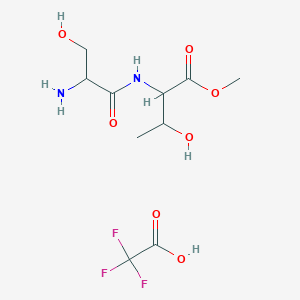
![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)
